molecular formula C18H16N2O B15165348 [(6-Butoxynaphthalen-2-yl)methylidene]propanedinitrile CAS No. 180135-95-9

[(6-Butoxynaphthalen-2-yl)methylidene]propanedinitrile

Cat. No.: B15165348
CAS No.: 180135-95-9
M. Wt: 276.3 g/mol
InChI Key: IUXUPWHAFVROHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(6-Butoxynaphthalen-2-yl)methylidene]propanedinitrile is an organic compound with the molecular formula C18H17NO2 It is characterized by a naphthalene ring substituted with a butoxy group and a propanedinitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(6-Butoxynaphthalen-2-yl)methylidene]propanedinitrile typically involves the condensation of 6-butoxynaphthalene-2-carbaldehyde with malononitrile. The reaction is usually carried out in the presence of a base, such as piperidine, under reflux conditions. The general reaction scheme is as follows:

    Starting Materials: 6-butoxynaphthalene-2-carbaldehyde and malononitrile.

    Reaction Conditions: Reflux in ethanol with piperidine as a catalyst.

    Product Isolation: The product is typically isolated by filtration and purified by recrystallization from ethanol.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

[(6-Butoxynaphthalen-2-yl)methylidene]propanedinitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the nitrile groups to primary amines.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Electrophilic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Naphthoquinones.

    Reduction: Primary amines.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

[(6-Butoxynaphthalen-2-yl)methylidene]propanedinitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of [(6-Butoxynaphthalen-2-yl)methylidene]propanedinitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity or binding to specific receptors, leading to altered cellular responses.

Comparison with Similar Compounds

[(6-Butoxynaphthalen-2-yl)methylidene]propanedinitrile can be compared with other similar compounds, such as:

    [(6-Methoxynaphthalen-2-yl)methylidene]propanedinitrile: Similar structure but with a methoxy group instead of a butoxy group.

    [(6-Ethoxynaphthalen-2-yl)methylidene]propanedinitrile: Similar structure but with an ethoxy group instead of a butoxy group.

    [(6-Propoxynaphthalen-2-yl)methylidene]propanedinitrile: Similar structure but with a propoxy group instead of a butoxy group.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and physical properties. The butoxy group may impart different solubility and electronic characteristics compared to other alkoxy-substituted analogs.

Properties

CAS No.

180135-95-9

Molecular Formula

C18H16N2O

Molecular Weight

276.3 g/mol

IUPAC Name

2-[(6-butoxynaphthalen-2-yl)methylidene]propanedinitrile

InChI

InChI=1S/C18H16N2O/c1-2-3-8-21-18-7-6-16-10-14(4-5-17(16)11-18)9-15(12-19)13-20/h4-7,9-11H,2-3,8H2,1H3

InChI Key

IUXUPWHAFVROHT-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC2=C(C=C1)C=C(C=C2)C=C(C#N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.